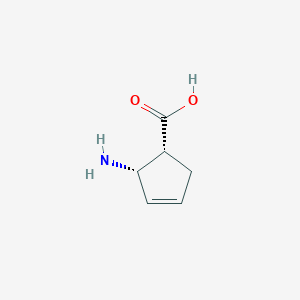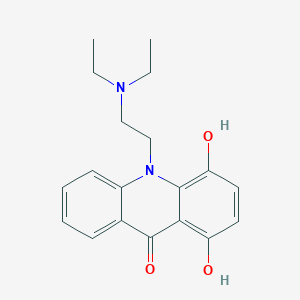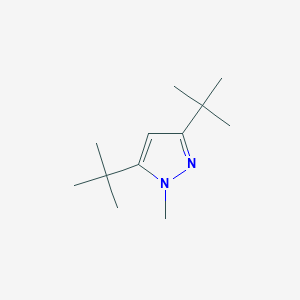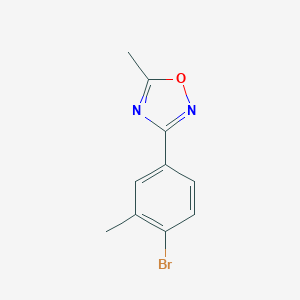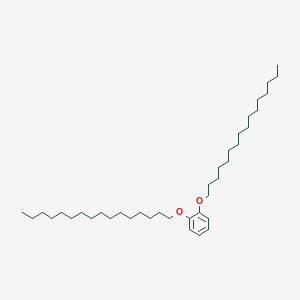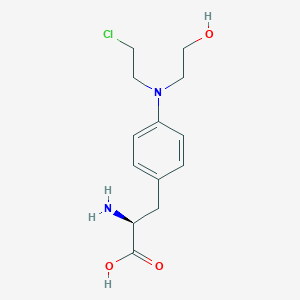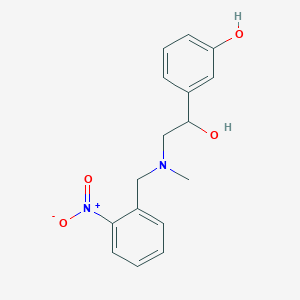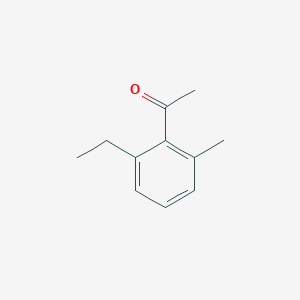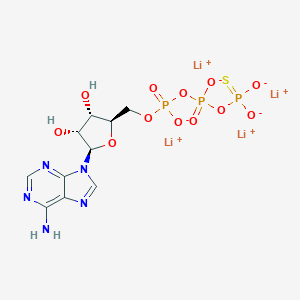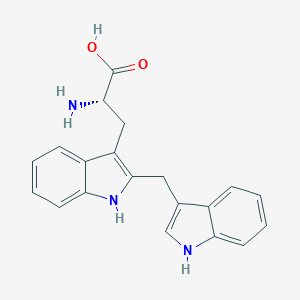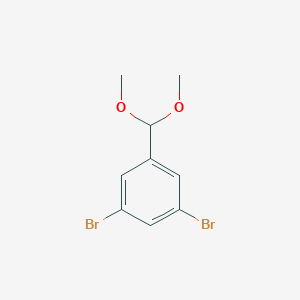
1,3-Dibromo-5-(dimethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(dimethoxymethyl)benzene is a chemical compound that has gained significant attention in scientific research. It is a colorless and odorless solid that is soluble in organic solvents. This compound has various applications in the field of organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(dimethoxymethyl)benzene is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
1,3-Dibromo-5-(dimethoxymethyl)benzene has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the expression of genes involved in cell cycle progression and DNA repair. Furthermore, it has been shown to induce the expression of genes involved in apoptosis and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dibromo-5-(dimethoxymethyl)benzene has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it easy to handle and store. It also has a well-established synthesis method, which allows for the preparation of large quantities of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous systems. It is also relatively expensive compared to other building blocks used in organic synthesis.
Direcciones Futuras
There are various future directions for the research of 1,3-Dibromo-5-(dimethoxymethyl)benzene. One of the areas of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of 1,3-Dibromo-5-(dimethoxymethyl)benzene as a building block for the preparation of novel polymeric materials and functionalized derivatives is also an area of interest.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(dimethoxymethyl)benzene has various applications in scientific research. It is used as a building block in organic synthesis to prepare various functionalized derivatives. It is also used as a precursor in the synthesis of polymeric materials, such as polyesters and polycarbonates. In medicinal chemistry, it has been reported to exhibit antitumor activity against various cancer cell lines. Furthermore, it has been used as a ligand in metal-catalyzed reactions, such as Suzuki coupling and Heck reaction.
Propiedades
Número CAS |
157866-05-2 |
|---|---|
Nombre del producto |
1,3-Dibromo-5-(dimethoxymethyl)benzene |
Fórmula molecular |
C9H10Br2O2 |
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 |
Clave InChI |
QONDTXWLYJSIIB-UHFFFAOYSA-N |
SMILES |
COC(C1=CC(=CC(=C1)Br)Br)OC |
SMILES canónico |
COC(C1=CC(=CC(=C1)Br)Br)OC |
Otros números CAS |
157866-05-2 |
Sinónimos |
3,5-Dibromobenzaldehyde dimethyl acetal |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
